tert-butyl N-[1-[benzyl(2-hydroxypropyl)amino]-1-oxopropan-2-yl]carbamate
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Overview
Description
tert-Butyl N-[1-[benzyl(2-hydroxypropyl)amino]-1-oxopropan-2-yl]carbamate: is a complex organic compound that belongs to the class of carbamates
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[1-[benzyl(2-hydroxypropyl)amino]-1-oxopropan-2-yl]carbamate typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often require the use of organic solvents such as dichloromethane or chloroform, and catalysts like triethylamine to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[1-[benzyl(2-hydroxypropyl)amino]-1-oxopropan-2-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropyl group can yield ketones, while reduction of the carbonyl group can yield alcohols .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[1-[benzyl(2-hydroxypropyl)amino]-1-oxopropan-2-yl]carbamate is used as a building block for the synthesis of more complex molecules. Its multifunctional nature allows for diverse chemical modifications, making it valuable in organic synthesis .
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions and protein-ligand binding. Its unique structure allows it to interact with various biological targets, providing insights into biochemical pathways .
Medicine
Its ability to undergo various chemical reactions makes it a versatile precursor for the synthesis of pharmaceutical compounds .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its multifunctional properties make it suitable for applications in polymer synthesis, coatings, and adhesives .
Mechanism of Action
The mechanism of action of tert-butyl N-[1-[benzyl(2-hydroxypropyl)amino]-1-oxopropan-2-yl]carbamate involves its interaction with specific molecular targets. The benzyl and hydroxypropyl groups allow it to bind to enzymes and receptors, modulating their activity. The carbamate group can undergo hydrolysis, releasing active intermediates that participate in biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl N-(2-hydroxyethyl)carbamate: Similar in structure but with a hydroxyethyl group instead of hydroxypropyl.
tert-Butyl N-(3-hydroxypropyl)carbamate: Similar in structure but lacks the benzyl group.
tert-Butyl N-(2-aminoethyl)carbamate: Contains an aminoethyl group instead of hydroxypropyl.
Uniqueness
The uniqueness of tert-butyl N-[1-[benzyl(2-hydroxypropyl)amino]-1-oxopropan-2-yl]carbamate lies in its multifunctional nature, combining the properties of benzyl, hydroxypropyl, and carbamate groups.
Properties
Molecular Formula |
C18H28N2O4 |
---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
tert-butyl N-[1-[benzyl(2-hydroxypropyl)amino]-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C18H28N2O4/c1-13(21)11-20(12-15-9-7-6-8-10-15)16(22)14(2)19-17(23)24-18(3,4)5/h6-10,13-14,21H,11-12H2,1-5H3,(H,19,23) |
InChI Key |
PTWIWPBSPWMQEU-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN(CC1=CC=CC=C1)C(=O)C(C)NC(=O)OC(C)(C)C)O |
Origin of Product |
United States |
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